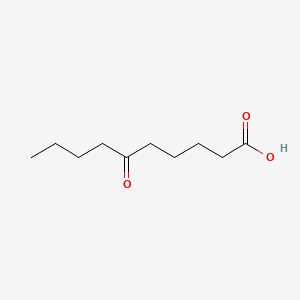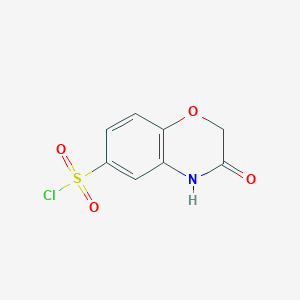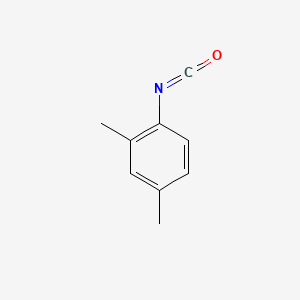
6-Oxodecanoic acid
Descripción general
Descripción
6-Oxodecanoic acid is a medium-chain fatty acid with an oxo group at the sixth carbon. It is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The studies provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of compounds closely related to 6-oxodecanoic acid.
Synthesis Analysis
The synthesis of compounds related to 6-oxodecanoic acid has been explored in several studies. For instance, the preparation of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids was described, which are structurally related to 6-oxodecanoic acid and exhibit significant antibacterial activity . Another study focused on the chemical synthesis of deuterated isomeric 6,7-dihydroxydodecanoic acids and their metabolism in yeast, which provides insights into the metabolic pathways and potential synthesis routes for similar compounds . Additionally, the substituted 6-hydroxy-trans-3-hexenoic acids were prepared through a template coupling reaction, followed by hydrolytic/oxidative demetallation, demonstrating a method that could potentially be adapted for the synthesis of 6-oxodecanoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 6-oxodecanoic acid has been analyzed using various techniques. The crystal structure of DL-2-methyl-7-oxododecanoic acid was determined using X-ray diffraction, revealing a bent hydrocarbon chain with a twist at the keto group . This study provides a basis for understanding the structural characteristics that might be expected for 6-oxodecanoic acid.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been investigated, providing insights into the types of reactions that 6-oxodecanoic acid might undergo. For example, the interconversion of the four isomeric 6-oxo-2,4-heptadienoic acids was studied, which included base-catalyzed hydrolysis and photocatalyzed isomerization . These findings could inform the understanding of the reactivity of the oxo group in 6-oxodecanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-oxodecanoic acid can be inferred from studies on similar compounds. The reduction of carboxylic acids to aldehydes was demonstrated with 6-oxodecanoic acid being reduced to 6-oxodecanal, highlighting the reductive capabilities and potential transformations of the acid . The supramolecular aggregates formed by substituted 6-hydroxy-trans-3-hexenoic acids in the solid state through intermolecular hydrogen bonding provide an example of the physical properties that might be exhibited by 6-oxodecanoic acid .
Aplicaciones Científicas De Investigación
Reduction to Aldehydes and Ketones
6-Oxodecanoic acid has been utilized in the synthesis of aldehydes and ketones. Fujisawa and Sato (2003) describe the reduction of 6-oxodecanoic acid to 6-oxodecanal, a process involving reactants like N,N-dimethylformamide and oxalyl chloride. This reduction is a key step in organic synthesis, particularly in the preparation of specific aldehydes (Fujisawa & Sato, 2003). Additionally, they discuss the transformation of carboxylic acids and Grignard reagents into methyl 6-oxodecanoate, showcasing another application of 6-oxodecanoic acid in organic synthesis (Fujisawa & Sato, 2003).
Role in Histone Deacetylase Inhibitors
Research by Rodriquez et al. (2006) highlights the synthesis of 2-amino-8-oxodecanoic acids (Aodas), derivatives of 6-oxodecanoic acid, which are present in natural histone deacetylase (HDAC) inhibitors. These compounds have significant implications in epigenetics and therapeutic applications, particularly in cancer treatment (Rodriquez et al., 2006).
Synthesis of Aminolipopeptides
Stubbing, Kavianinia, and Brimble (2017) describe the use of 6-oxodecanoic acid derivatives in the synthesis of bioactive aminolipopeptides. These aminolipopeptides, which contain unusual building blocks like 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), have therapeutic potential and could contribute to advancements in pharmaceutical research (Stubbing et al., 2017).
Contribution to Cyclic Tetrapeptides
The synthesis of L-2-amino-8-oxodecanoic acid (Aoda), a rare amino acid component of apicidins (cyclic tetrapeptides with histone deacetylase inhibitory activity), is another important application. These compounds have implications in the development of new therapeutic agents, particularly in the field of oncology (Linares et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
6-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBQEMISDOEBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961687 | |
| Record name | 6-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxodecanoic acid | |
CAS RN |
4144-60-9 | |
| Record name | 6-Oxodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)


![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)
![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)




![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)


![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)